
RIP1/RIP3/MLKL activator 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
RIP1/RIP3/MLKL activator 1 is synthesized through a series of chemical reactions involving quinoline derivatives. The synthetic route typically involves the formation of a quinoline core structure, followed by functionalization to introduce the necessary substituents . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to obtain the compound in high purity .
化学反应分析
Types of Reactions
RIP1/RIP3/MLKL activator 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Various substituents can be introduced or replaced on the quinoline core through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
科学研究应用
RIP1/RIP3/MLKL activator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of necroptosis and related pathways.
Biology: Employed in cell biology research to induce necroptosis in various cell lines, aiding in the study of cell death mechanisms.
作用机制
RIP1/RIP3/MLKL activator 1 exerts its effects by activating the RIP1/RIP3/MLKL pathway, leading to necroptosis. The compound induces the phosphorylation of RIP1 and RIP3, which subsequently phosphorylate MLKL. Phosphorylated MLKL translocates to the plasma membrane, causing membrane disruption and cell death . This pathway is distinct from apoptosis and involves different molecular targets and signaling mechanisms .
相似化合物的比较
Similar Compounds
ZBP1/RIP3/MLKL activator 1: Another quinoline derivative that induces necroptosis through a similar pathway.
Necrostatin-1: An inhibitor of RIP1 kinase that prevents necroptosis, used as a tool compound to study the inhibition of necroptosis.
GSK’872: A selective inhibitor of RIP3 kinase, used to study the role of RIP3 in necroptosis.
Uniqueness
RIP1/RIP3/MLKL activator 1 is unique in its ability to induce necroptosis specifically through the RIP1/RIP3/MLKL pathway, making it a valuable tool for studying this form of cell death. Its ability to permeate the blood-brain barrier also makes it particularly useful for research involving brain tumors and neurological conditions .
属性
分子式 |
C43H56N4O3 |
|---|---|
分子量 |
676.9 g/mol |
IUPAC 名称 |
(2R,4aS,6aR,6aS,14aS)-N-[[1-[(4-tert-butylphenyl)methyl]triazol-4-yl]methyl]-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxamide |
InChI |
InChI=1S/C43H56N4O3/c1-27-31-14-15-34-41(7,32(31)22-33(48)36(27)49)19-21-43(9)35-23-40(6,17-16-39(35,5)18-20-42(34,43)8)37(50)44-24-30-26-47(46-45-30)25-28-10-12-29(13-11-28)38(2,3)4/h10-15,22,26,35,49H,16-21,23-25H2,1-9H3,(H,44,50)/t35?,39-,40-,41+,42-,43+/m1/s1 |
InChI 键 |
QLFCJGYFBTYJGC-RSWNTZNOSA-N |
手性 SMILES |
CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5(C4C[C@](CC5)(C)C(=O)NCC6=CN(N=N6)CC7=CC=C(C=C7)C(C)(C)C)C)C)C)C)O |
规范 SMILES |
CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)NCC6=CN(N=N6)CC7=CC=C(C=C7)C(C)(C)C)C)C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


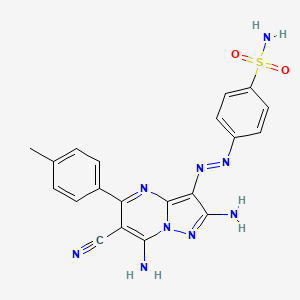


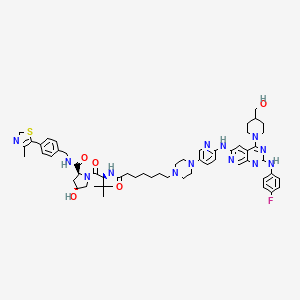
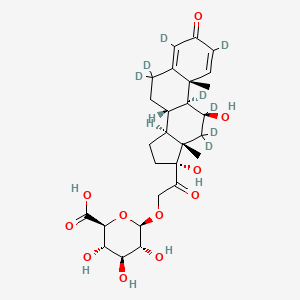
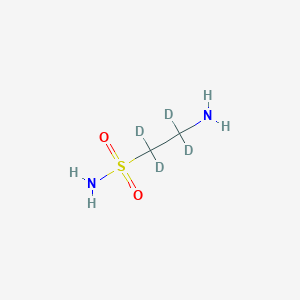
![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)
![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)
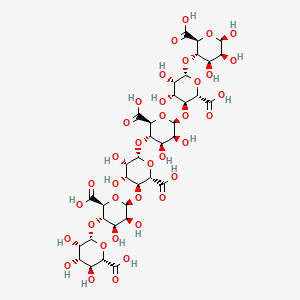
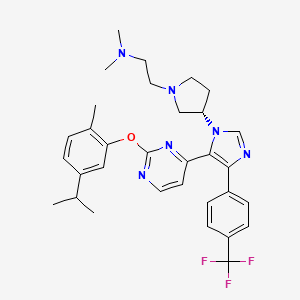
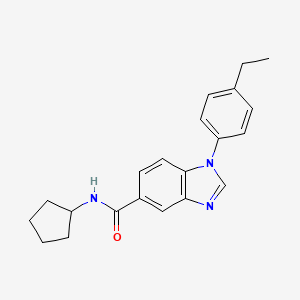
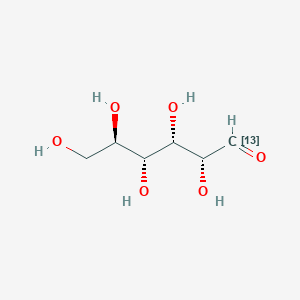
![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)
![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)
